![molecular formula C15H20O2Se B14354302 7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 93426-68-7](/img/no-structure.png)
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by a bicyclic framework with a phenylselanyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane involves multiple steps. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as the precursor. The synthetic route includes the following steps:
Formation of the bicyclic acetal: This involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic acetal structure.
Introduction of the phenylselanyl group: This step involves the reaction of the intermediate with phenylselenyl chloride under specific conditions to introduce the phenylselanyl group.
Final modifications: Additional steps may include reduction, bromination, and epoxidation to achieve the final structure.
Analyse Chemischer Reaktionen
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of selenoxide.
Reduction: The compound can be reduced using agents like sodium borohydride, which can affect the bicyclic structure.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing biological pathways. The bicyclic structure allows for specific interactions with enzymes and other proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
exo-Brevicomin: Another bicyclic compound with a similar structure but different functional groups.
6,8-Dioxabicyclo[3.2.1]octane derivatives: Various derivatives with different substituents on the bicyclic framework
7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[32
Eigenschaften
93426-68-7 | |
Molekularformel |
C15H20O2Se |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
7-ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H20O2Se/c1-3-12-13-9-10-14(15(2,16-12)17-13)18-11-7-5-4-6-8-11/h4-8,12-14H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
BWDDXSZJZADFDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2CCC(C(O2)(O1)C)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.